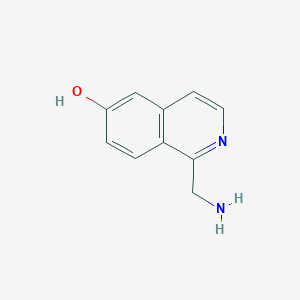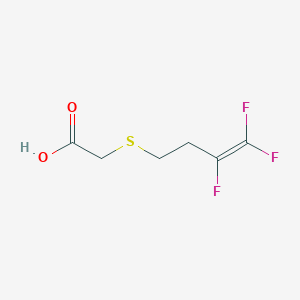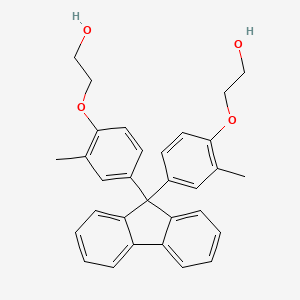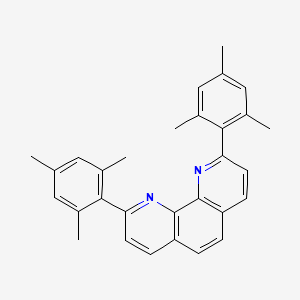![molecular formula C15H7Br3O4S B13125876 9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]- CAS No. 568565-87-7](/img/structure/B13125876.png)
9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]- is a derivative of anthraquinone, a compound known for its applications in dyes, pigments, and various chemical processes. This specific derivative is characterized by the presence of a tribromomethylsulfonyl group attached to the anthracenedione structure, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]- typically involves the bromination of anthracenedione followed by sulfonylation
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced anthracenedione derivatives.
Substitution: The tribromomethylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of hydroxy or amino derivatives.
Substitution: Formation of substituted anthracenedione derivatives with various functional groups.
Applications De Recherche Scientifique
9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]- involves its interaction with molecular targets through its reactive tribromomethylsulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
2-Methyl-9,10-Anthracenedione: A methylated derivative with different reactivity and applications.
2,6-Bis(bromomethyl)-9,10-Anthracenedione: Another brominated derivative with distinct chemical properties.
Uniqueness: 9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]- is unique due to the presence of the tribromomethylsulfonyl group, which imparts specific reactivity and potential biological activity not found in other derivatives. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
568565-87-7 |
|---|---|
Formule moléculaire |
C15H7Br3O4S |
Poids moléculaire |
523.0 g/mol |
Nom IUPAC |
2-(tribromomethylsulfonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H7Br3O4S/c16-15(17,18)23(21,22)8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H |
Clé InChI |
SJQIFKNAORHMCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















